Introduction: A Profile of 5-Bromo-4-methylnicotinic Acid
Introduction: A Profile of 5-Bromo-4-methylnicotinic Acid
An In-Depth Technical Guide to the Physical Properties of 5-Bromo-4-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
5-Bromo-4-methylnicotinic acid, a substituted pyridinecarboxylic acid, is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structural architecture, featuring a pyridine core functionalized with a carboxylic acid, a methyl group, and a bromine atom, provides multiple points for synthetic modification. Understanding the fundamental physical properties of this compound is a critical prerequisite for its effective application in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug discovery pipelines.
This guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-4-methylnicotinic acid. Beyond a simple tabulation of data, it delves into the causality behind experimental choices for determining these properties, offering field-proven insights and detailed, self-validating protocols grounded in authoritative standards.
Section 1: Core Physicochemical Properties
The known and predicted physical properties of 5-Bromo-4-methylnicotinic acid are summarized below. It is crucial to distinguish between experimentally determined values and computationally predicted data, as the latter provides a useful estimation but requires experimental verification for mission-critical applications.
| Property | Value / Description | Source |
| IUPAC Name | 5-bromo-4-methylpyridine-3-carboxylic acid | - |
| CAS Number | 677702-58-8 | [1] |
| Molecular Formula | C₇H₆BrNO₂ | [2] |
| Molecular Weight | 216.03 g/mol | |
| Physical Form | White to off-white solid | [3] |
| Melting Point | Not experimentally reported. See Section 3.1 for determination protocol. | - |
| Boiling Point | 340.2 ± 42.0 °C (Predicted) | [3] |
| Density | 1.692 ± 0.06 g/cm³ (Predicted) | [3] |
| Water Solubility | No quantitative data available. See Section 3.2 for determination protocol. | - |
| Acidity (pKa) | 1.28 ± 0.25 (Predicted) | [3] |
| Storage | Store sealed in a dry environment at room temperature. | [3] |
Section 2: In-Depth Analysis of Key Properties
Melting Point: A Criterion for Purity
The melting point is one of the most fundamental physical properties of a crystalline solid, serving as a primary indicator of purity. A pure compound typically exhibits a sharp melting range of 1-2°C.[4] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[4][5][6] While no experimentally determined melting point for 5-Bromo-4-methylnicotinic acid is readily available in the literature, its determination is straightforward using the capillary method detailed in Section 3.1.
Solubility: Governing Bioavailability and Reaction Conditions
Solubility dictates how a compound will behave in various solvent systems, a critical parameter for both synthetic chemistry (reaction media) and pharmaceutical development (formulation, dissolution, and absorption). As a carboxylic acid, the aqueous solubility of 5-Bromo-4-methylnicotinic acid is expected to be highly pH-dependent. At pH values significantly below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid deprotonates to form the more polar and significantly more water-soluble carboxylate salt. For non-aqueous systems, its solubility will be governed by the principle of "like dissolves like," with higher solubility expected in polar organic solvents. A standardized methodology for determining water solubility is presented in Section 3.2, based on OECD Guideline 105.[7][8][9]
Acidity Constant (pKa): The Key to Ionization Behavior
The pKa is a quantitative measure of a molecule's acidity. For a drug candidate, the pKa value is paramount as it governs the degree of ionization at physiological pH (approx. 7.4), which in turn profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.[10] The computationally predicted pKa of 1.28 suggests that the carboxylic acid group is strongly acidic, influenced by the electron-withdrawing nature of the pyridine ring and the bromine atom.[3] However, such predictions require experimental validation. Potentiometric titration is the gold-standard method for precise pKa determination, providing highly accurate and reproducible results.[10][11] The protocol described in Section 3.3 provides a robust framework for this critical measurement.
Expected Spectral Characteristics
While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of key features in various spectroscopic analyses. This is a vital skill for structure verification and quality control.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments: a singlet for the methyl group (CH₃) likely in the 2.0-2.5 ppm range, two distinct signals for the aromatic protons on the pyridine ring (likely in the 7.0-9.0 ppm region), and a broad singlet for the acidic carboxylic acid proton (OH), which may appear far downfield (>10 ppm) and is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum should display seven unique carbon signals: one for the methyl carbon (aliphatic region, ~15-25 ppm), five for the sp²-hybridized carbons of the pyridine ring (aromatic region, ~120-160 ppm), and one for the carbonyl carbon of the carboxylic acid (downfield region, ~165-185 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a very broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A sharp, strong C=O (carbonyl) stretching absorption is expected around 1700-1730 cm⁻¹. C-H stretches for the aromatic and methyl groups would appear around 2850-3100 cm⁻¹, and C=C/C=N bond stretches would be present in the 1450-1600 cm⁻¹ fingerprint region.
Section 3: Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties discussed.
Protocol: Melting Point Determination (Capillary Method)
This protocol describes the use of a standard melting point apparatus to determine the melting range of a solid, a key indicator of its purity.
Methodology Rationale: A slow heating rate (~1-2°C per minute) near the expected melting point is critical for ensuring thermal equilibrium throughout the sample, yielding an accurate and sharp melting range.[12] Rapid heating can cause a lag between the thermometer reading and the actual sample temperature, resulting in an artificially broad and elevated range.[12]
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount of dry 5-Bromo-4-methylnicotinic acid powder on a watch glass. If the crystals are large, gently crush them to a fine powder using a mortar and pestle to ensure uniform packing.[12]
-
Capillary Loading: Push the open end of a capillary tube into the powder, trapping a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed bottom. The packed sample height should be no more than 2-3 mm.[5]
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to find a rough value.[12] Allow the apparatus to cool significantly before proceeding.
-
Accurate Determination: Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected or rough melting point.
-
Slow Heating: Decrease the heating rate to 1-2°C per minute.
-
Observation & Recording: Observe the sample through the magnifying lens. Record the temperature (T₁) at which the first liquid droplet appears. Continue heating slowly and record the temperature (T₂) at which the last solid crystal melts completely.
-
Reporting: The melting point is reported as the range T₁ - T₂.
Caption: Workflow for Melting Point Determination.
Protocol: Water Solubility Determination (OECD 105 Flask Method)
This protocol is adapted from the OECD Test Guideline 105, "Water Solubility," specifically the Flask Method, which is suitable for substances with solubilities above 10⁻² g/L.[7][9]
Methodology Rationale: The principle is to create a saturated solution of the substance in water at a constant temperature. By allowing the system to reach equilibrium, any excess solid can be removed, and the concentration of the dissolved substance in the aqueous phase can be accurately measured, representing its water solubility.[8]
Step-by-Step Protocol:
-
Preliminary Test: Perform a preliminary test to estimate the approximate solubility and the time required to reach saturation. This informs the amount of substance and equilibration time for the final test.[7][9]
-
Apparatus Setup: In a glass flask of suitable volume with a stirrer, add a measured volume of high-purity water (e.g., Milli-Q). Place the flask in a constant temperature bath, preferably at 20 ± 0.5 °C.[7]
-
Sample Addition: Add an amount of 5-Bromo-4-methylnicotinic acid that is in excess of its estimated solubility to the water.
-
Equilibration: Stir the mixture to facilitate dissolution. The system should be allowed to reach equilibrium. OECD guidelines suggest stirring for 24 hours, followed by a settling period of at least another 24 hours without stirring to allow for phase separation.
-
Phase Separation: Separate the aqueous phase from the undissolved solid. This is typically achieved by centrifugation at a defined speed and temperature, followed by careful collection of the supernatant. Filtration may also be used, but care must be taken to avoid adsorption of the substance onto the filter material.
-
Concentration Analysis: Determine the concentration of 5-Bromo-4-methylnicotinic acid in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve with standards of known concentration to ensure accurate quantification.
-
Reporting: The water solubility is reported in units of mass per volume (e.g., g/L or mg/mL) at the specified temperature.
Caption: OECD 105 Flask Method Workflow.
Protocol: pKa Determination by Potentiometric Titration
This protocol outlines the precise determination of the pKa value by monitoring pH changes during titration with a strong base.
Methodology Rationale: As a strong base (e.g., NaOH) is added to a solution of the weak acid (5-Bromo-4-methylnicotinic acid), the acid is converted to its conjugate base. The Henderson-Hasselbalch equation dictates the relationship between pH, pKa, and the ratio of conjugate base to acid. At the half-equivalence point, where exactly half of the acid has been neutralized, the concentrations of the acid and its conjugate base are equal, and thus the measured pH is equal to the pKa.[10] This point corresponds to the inflection point on the titration curve.
Step-by-Step Protocol:
-
Apparatus Setup: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.00, 7.00).[13] Place a jacketed beaker on a magnetic stirrer and maintain a constant temperature (e.g., 25°C).
-
Sample Preparation: Accurately weigh and dissolve a known amount of 5-Bromo-4-methylnicotinic acid in a known volume of CO₂-free water to create a solution of known concentration (e.g., 1-10 mM). A co-solvent like methanol may be used if solubility is low, but this will yield an apparent pKa specific to that solvent system.[11]
-
Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration to displace dissolved CO₂, which can interfere with the measurement by forming carbonic acid.[13]
-
Titration: Immerse the calibrated pH electrode and a temperature probe into the solution. Add a standardized strong base titrant (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: After each addition of titrant, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.[13]
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point. The equivalence point can be determined more accurately from the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).[14]
-
Reporting: Report the experimentally determined pKa value at the specified temperature.
Sources
- 1. 677702-58-8 Cas No. | 5-Bromo-4-methylnicotinic acid | Apollo [store.apolloscientific.co.uk]
- 2. PubChemLite - 5-bromo-4-methylnicotinic acid (C7H6BrNO2) [pubchemlite.lcsb.uni.lu]
- 3. 5-BroMo-4-Methylnicotinic acid CAS#: 677702-58-8 [m.chemicalbook.com]
- 4. chm.uri.edu [chm.uri.edu]
- 5. ursinus.edu [ursinus.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.co.uk]
- 8. filab.fr [filab.fr]
- 9. oecd.org [oecd.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. youtube.com [youtube.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. scispace.com [scispace.com]
